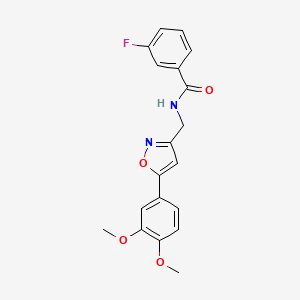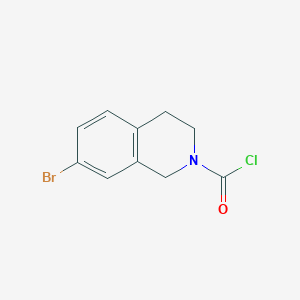![molecular formula C22H21NO6 B2897775 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 946236-35-7](/img/structure/B2897775.png)
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with a unique molecular structure. This compound belongs to the class of chromen-4-one derivatives, which are known for their various biological activities. Its complex structure includes a chromone core, a methoxy group, and a tetrahydrofuran-2-ylmethyl benzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic synthesis. The synthesis begins with the preparation of the chromone core, followed by the introduction of the methoxy group. The final steps involve the attachment of the tetrahydrofuran-2-ylmethyl benzamide moiety through nucleophilic substitution reactions under controlled conditions, often using bases such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with potential biological activities.
Reduction: Reduction reactions typically target the chromone core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might lead to hydroxylated derivatives, while substitution reactions can yield a wide variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a starting material or intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for studying various organic reactions.
Biology
Biologically, 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide shows potential as an inhibitor of specific enzymes. It has been explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to its observed effects. The chromone core is crucial for its activity, and the methoxy group enhances its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Compared to other chromone derivatives, 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique tetrahydrofuran-2-ylmethyl benzamide moiety. This structural feature contributes to its distinct biological activities and makes it a versatile compound for various applications.
Similar Compounds
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
4-[(7-Methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid
N-(Tetrahydrofuran-2-ylmethyl)benzamide
These compounds share structural similarities with this compound but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-26-16-8-9-18-19(11-16)28-13-20(21(18)24)29-15-6-4-14(5-7-15)22(25)23-12-17-3-2-10-27-17/h4-9,11,13,17H,2-3,10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUHGJRDZBDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)
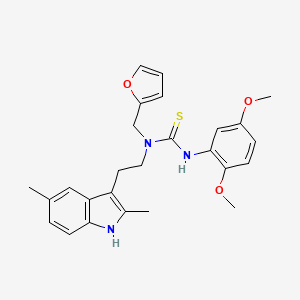
![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)
![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)
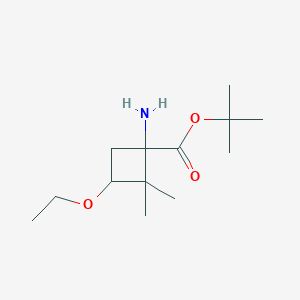
![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)

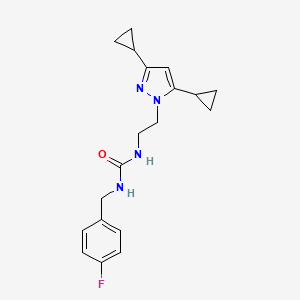

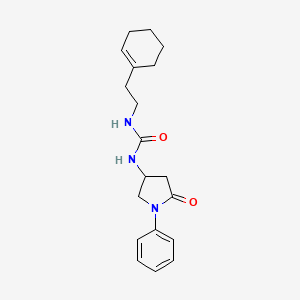
![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)
